5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

説明

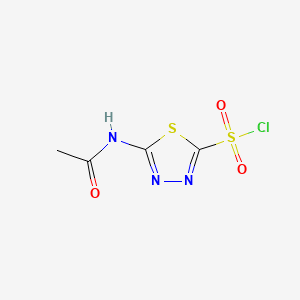

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is a chemical compound that belongs to the class of thiadiazole derivatives. It is characterized by the presence of a sulfonyl chloride group attached to a thiadiazole ring, which is further substituted with an acetamido group. This compound is of significant interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.

特性

IUPAC Name |

5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJAPGGFIJZHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186536 | |

| Record name | Sulfohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32873-57-7 | |

| Record name | 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of N,N'-Bis(thiocarbamyl)hydrazine

The synthesis begins with the cyclization of N,N'-bis(thiocarbamyl)hydrazine , a precursor formed via the reaction of hydrazine with thiocyanate derivatives. In the presence of hydrochloric acid (2–12 N), this compound undergoes heterocyclization to yield 2-amino-5-mercapto-1,3,4-thiadiazole (1). The reaction mechanism involves intramolecular dehydration and sulfur incorporation, with yields heavily dependent on acid concentration and temperature (typically 80–100°C).

Key reaction conditions:

Acylation of the Amino Group

The amino group at position 2 of the thiadiazole ring is acetylated using acetic anhydride under reflux conditions. This step produces 2-acetamido-5-mercapto-1,3,4-thiadiazole with high regioselectivity. Solvents such as anhydrous dichloromethane or tetrahydrofuran (THF) are employed to minimize hydrolysis side reactions.

Optimization parameters:

Oxidation and Chlorination to Sulfonyl Chloride

The mercapto (-SH) group at position 5 is oxidized and chlorinated to introduce the sulfonyl chloride (-SO₂Cl) functionality. Chlorine gas (Cl₂) serves as both an oxidizing and chlorinating agent, typically delivered under acidic aqueous conditions. Alternative agents like thionyl chloride (SOCl₂) may be used in non-aqueous media.

Critical considerations:

-

Solvent system: Hydrochloric acid (3–6 N) for aqueous-phase reactions

-

Temperature: 0–5°C to suppress overoxidation

-

Byproducts: Sulfonic acid derivatives form if moisture is present, necessitating anhydrous conditions.

Industrial-Scale Production Strategies

Large-Scale Chlorination Processes

Industrial facilities prioritize gas-liquid reactors for chlorine delivery, ensuring efficient mass transfer and safety. Continuous flow systems reduce exposure to toxic intermediates, while in-line analytics (e.g., FTIR) monitor reaction progress.

Table 1: Industrial Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Chlorine flow rate | 0.5–1.0 L/min |

| Reaction pressure | 1–2 atm |

| Temperature | 0–10°C |

| Yield | 70–80% (benchmark) |

Byproduct Recycling

The diamino-thiadiazole byproduct is reconverted via diazotization (NaNO₂/HCl) to a diazonium salt, followed by chlorination (CuCl) and sulfhydration (NaSH). This closed-loop approach improves overall yield by 15–20%.

Reaction Optimization and Kinetic Insights

Temperature-Dependent Yield Profiles

Lower temperatures (0–5°C) favor sulfonyl chloride formation, while elevated temperatures (>20°C) promote hydrolysis to sulfonic acids. Kinetic studies suggest an activation energy of ≈45 kJ/mol for the chlorination step.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but require stringent moisture control. Non-polar solvents (toluene, hexane) reduce hydrolysis but necessitate longer reaction times.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (e.g., des-acetyl derivatives).

-

Elemental Analysis: Carbon and nitrogen content within ±0.3% of theoretical values.

Recent Advances in Synthesis

化学反応の分析

Types of Reactions

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, hydrazones, and bis-amine precursors.

Oxidation Reactions: Chlorine gas or sodium hypochlorite are commonly used oxidizing agents.

Major Products Formed

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Oxidized Thiadiazole Compounds: Resulting from oxidation reactions.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride can serve as a scaffold for synthesizing new antimicrobial agents. A systematic review highlighted that compounds containing the thiadiazole moiety demonstrated effective activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. In vitro studies demonstrated that this compound derivatives could significantly reduce hypoxia-induced extracellular acidosis in cancer cells . This mechanism suggests potential therapeutic applications in targeting tumor microenvironments.

Herbicidal Activity

Emerging research suggests that derivatives of this compound may possess herbicidal properties. For example, ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has been proposed as a candidate for herbicide development due to its structural similarity to known agrochemicals . Studies on its efficacy and safety profiles are ongoing to explore its potential in agricultural chemistry.

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of new materials. Its reactivity as a sulfonyl chloride makes it suitable for creating polymers and other complex molecules through various coupling reactions. This versatility opens avenues for research into novel materials with tailored properties for specific applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives showed that modifications at the second and fifth positions significantly enhanced antimicrobial activity against E. coli and A. niger. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL .

Case Study 2: Cancer Treatment

In a preclinical trial evaluating the effects of carbonic anhydrase inhibitors derived from thiadiazoles on tumor growth in hypoxic conditions, it was found that these compounds effectively inhibited tumor cell proliferation while reducing extracellular acidification .

作用機序

The mechanism of action of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide derivatives. The sulfonyl chloride group is highly reactive and can readily undergo substitution reactions with nucleophiles such as amines. This reactivity is exploited in the synthesis of various biologically active compounds .

類似化合物との比較

Similar Compounds

5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfonyl chloride group.

Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.

Uniqueness

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide counterparts.

生物活性

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 222.25 g/mol

IUPAC Name: this compound

CAS Registry Number: 59-66-5

The compound features a thiadiazole ring, which is known for its biological activity, particularly in the fields of pharmacology and agrochemicals.

Research indicates that 5-acetamido-1,3,4-thiadiazole derivatives exhibit various mechanisms of action:

- Antimicrobial Activity: These compounds have shown effectiveness against a range of microorganisms. For example, studies have highlighted their antifungal properties superior to antibacterial effects, making them potential candidates for treating fungal infections .

- Enzyme Inhibition: The compound has been identified as a potent inhibitor of certain metabolic enzymes. It has demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for developing treatments for neurological disorders .

- Anticancer Properties: Some derivatives have been evaluated for their anticancer activity. For instance, specific analogs were found to inhibit growth in colon carcinoma cell lines with IC50 values indicating moderate potency .

Biological Activity Overview

Case Studies and Research Findings

-

Antifungal Studies:

A study published in MDPI reported that derivatives of thiadiazoles exhibited significant antifungal activity compared to standard treatments like bifonazole. The compounds were tested against various fungal strains and showed promising results in vitro . -

Neuroprotective Effects:

Research indicated that certain derivatives could potentially protect against neurodegenerative diseases by inhibiting AChE activity. This suggests a possible application in treating conditions like Alzheimer's disease . -

Anticancer Activity:

A systematic evaluation of thiadiazole derivatives revealed that some compounds effectively inhibited the proliferation of cancer cells in vitro. For example, one derivative showed an IC50 value of 6.2 μM against HCT-116 colon cancer cells .

Q & A

Q. What are the established synthetic routes for 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride?

The synthesis typically begins with the heterocyclization of thiosemicarbazide derivatives. For example, hydrazino-N,N-bis-(thiourea) is cyclized using phosgene to form 2-amino-5-mercapto-1,3,4-thiadiazole. Subsequent acylation with acetic anhydride yields 2-acetylamino-5-mercapto-1,3,4-thiadiazole, which is chlorinated to introduce the sulfonyl chloride group . Reaction conditions (e.g., temperature, chlorinating agents like Cl₂ or SOCl₂) significantly influence yield and purity.

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

- 1H NMR and IR spectroscopy to confirm functional groups (e.g., acetamido, sulfonyl chloride) and structural integrity .

- Elemental analysis and TLC to assess purity and monitor reaction progress .

- HPLC with reference standards (e.g., USP Acetazolamide Related Compound D/E) to detect impurities such as des-acetyl or hydrolyzed byproducts .

Q. What are the stability and storage requirements for this compound?

The sulfonyl chloride group is moisture-sensitive, requiring anhydrous storage under inert gas (e.g., N₂). Storage at 2–8°C in sealed containers is recommended to prevent hydrolysis to the sulfonic acid derivative . Stability studies should include periodic Karl Fischer titration to monitor moisture content.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonyl chloride yield?

Strategies include:

- Microwave-assisted synthesis to accelerate reaction kinetics and reduce side-product formation (e.g., overoxidation) .

- Use of Lawesson’s reagent for controlled cyclization of thiosemicarbazides, improving regioselectivity .

- Stepwise chlorination with SO₂Cl₂ or Cl₂ gas under controlled pH to minimize overchlorination .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The electrophilic sulfur in the sulfonyl chloride reacts with nucleophiles (e.g., amines, alcohols) via a two-step process:

- Nucleophilic attack at the sulfur center, forming a tetrahedral intermediate.

- Elimination of chloride to yield sulfonamides or sulfonate esters. Solvent polarity (e.g., DMF vs. THF) and temperature modulate reaction rates and selectivity .

Q. How can impurity profiles be rigorously analyzed during synthesis?

Advanced approaches involve:

- LC-MS/MS to identify trace impurities (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide or sulfonic acid derivatives) .

- Spiking experiments with USP-accepted reference standards (e.g., Acetazolamide Related Compounds D/E) to validate analytical methods .

- Kinetic modeling to predict impurity formation under varying reaction conditions .

Q. What role does this compound play in developing bioactive sulfonamide derivatives?

As a key intermediate, it facilitates the synthesis of sulfonamides with antitumor, anticonvulsant, or carbonic anhydrase inhibitory activity. For example:

- Reaction with amines yields sulfonamide libraries screened against cancer cell lines .

- Structural modifications (e.g., substituting the acetamido group) enhance pharmacokinetic properties .

Methodological Notes

- Synthetic protocols should prioritize safety due to the use of toxic reagents (e.g., phosgene, SOCl₂).

- Quality control must adhere to pharmacopeial guidelines for intermediates intended for drug development .

- Computational tools (e.g., DFT calculations) can predict reactivity and guide synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。